(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-bromofuran-2-yl)methanone oxalate
Description
This compound is a hybrid molecule combining a benzimidazole core linked via a piperidine methyl group to a 5-bromofuran-2-yl methanone scaffold, further stabilized as an oxalate salt. The piperidine linker enhances solubility and conformational flexibility, which may influence pharmacokinetic properties. The oxalate counterion improves crystallinity and stability, a common strategy in salt formation for pharmaceutical intermediates .
Properties
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(5-bromofuran-2-yl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2.C2H2O4/c19-17-6-5-16(24-17)18(23)21-9-7-13(8-10-21)11-22-12-20-14-3-1-2-4-15(14)22;3-1(4)2(5)6/h1-6,12-13H,7-11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEYXDQCFGARJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=CC=C(O4)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-bromofuran-2-yl)methanone oxalate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]imidazole moiety, which is known for its biological significance, particularly in drug design. The presence of the piperidine ring and the bromofuran group contributes to its unique properties and potential interactions with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrN₃O₃ |
| Molecular Weight | 396.26 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that compounds containing benzo[d]imidazole derivatives exhibit significant anticancer properties. For instance, a series of benzimidazole derivatives were evaluated for their inhibitory effects on human cancer cell lines, showing promising results in terms of cell proliferation inhibition and apoptosis induction. In particular, compounds similar to the one discussed have been linked to the inhibition of human topoisomerase I, a key enzyme involved in DNA replication and repair .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The benzo[d]imidazole moiety is thought to interact with various enzymes, potentially inhibiting their activity.
- DNA Interaction : The compound may bind to DNA or interfere with DNA-related processes, leading to cytotoxic effects in cancer cells.
- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, indicating that they disrupt normal cell cycle progression .
Case Studies and Research Findings
A comprehensive evaluation of similar compounds has revealed several case studies highlighting their biological activities:
- Study on Topoisomerase I Inhibition :
-
Antimicrobial Activity :
- Compounds with similar structures have also been tested for antimicrobial properties, showing effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes.
- Neuroprotective Effects :
Data Summary
The following table summarizes key findings related to the biological activity of compounds similar to this compound:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-bromofuran-2-yl)methanone oxalate exhibit significant anticancer properties. For example:
- Mechanism of Action : Compounds related to benzo[d]imidazole have shown the ability to induce apoptosis in cancer cell lines. A study reported an IC50 value of 25.72 μM for a derivative in MCF cell lines, indicating potent anticancer effects.
Antimicrobial Efficacy
Compounds with structural similarities have demonstrated broad-spectrum antimicrobial properties:
- Effectiveness Against Pathogens : Comparative studies have shown that these compounds are effective against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like ampicillin.
Case Study 1: Anticancer Research
A recent study investigated the effects of benzimidazole derivatives on tumor growth in animal models. The results indicated that the administration of these derivatives led to significant tumor suppression, highlighting their potential as anticancer agents.
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial activity of various benzimidazole derivatives was evaluated. The findings revealed that certain derivatives exhibited superior efficacy compared to conventional antibiotics, suggesting a promising avenue for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Oxadiazole Hybrids
Compounds such as 1-(1H-benzo[d]imidazol-2-yl)-3-(5-(methyl substituted)-1,3,4-oxadiazol-2-yl)propan-1-one () share the benzimidazole core but replace the bromofuran and piperidine groups with oxadiazole rings. Key differences:
- Topological Polar Surface Area (TPSA) : The target compound’s TPSA (estimated ~95 Ų) is lower than oxadiazole hybrids (87–139 Ų), suggesting better membrane permeability .
- Bioactivity : Oxadiazole hybrids show antiproliferative activity, while the bromofuran group in the target compound may confer distinct reactivity (e.g., covalent binding to targets) .
Piperidine-Linked Benzimidazole Derivatives
Compounds like ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate () feature piperidine or piperazine linkers but lack the bromofuran moiety. Comparisons include:
- Synthesis : Both compounds use multi-step synthetic routes involving condensation and esterification, but the target compound’s bromofuran incorporation requires halogenation steps (e.g., bromination of furan precursors) .
- Hydrogen Bonding : The target compound’s bromine atom increases hydrophobic interactions, whereas hydroxyl or ester groups in ’s derivatives enhance hydrogen-bonding capacity .
Benzimidazole-Vinyl-Benzylidene-Oxazolone Derivatives
Compounds such as 4-((Z)-4-((E)-2-(1H-benzo[d]imidazol-2-yl)vinyl)benzylidene)-2-phenyloxazol-5(4H)-one () replace the piperidine-bromofuran system with conjugated vinyl and oxazolone groups. Key distinctions:
- Flexibility : The piperidine linker in the target compound allows greater conformational adaptability compared to the rigid vinyl-benzylidene scaffold .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Drug-Likeness : The target compound’s molecular weight (~490 Da) slightly exceeds Lipinski’s rule (<500 Da) but remains within acceptable limits for CNS-targeting agents. Its TPSA (~95 Ų) aligns with good oral bioavailability .
- Halogen Effects: The 5-bromofuran group may enhance binding to targets like kinases or GPCRs through halogen bonding, a feature absent in non-halogenated analogs .
- Synthetic Complexity : The oxalate salt formation (as in ) improves stability but requires rigorous purification, a challenge compared to neutral analogs .
Q & A
Q. How can the synthesis of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-bromofuran-2-yl)methanone oxalate be optimized to improve yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Imidazole Core Formation : Condensation of glyoxal with ammonia and formaldehyde under acidic conditions (e.g., 4N HCl) to generate the benzimidazole scaffold .
- Piperidine Substitution : Alkylation of the benzimidazole nitrogen with a chloromethyl-piperidine derivative under basic conditions (e.g., K₂CO₃) .
- Bromofuran Coupling : Reaction of the piperidine intermediate with 5-bromofuran-2-carbonyl chloride via nucleophilic acyl substitution .
- Oxalate Salt Formation : Treatment with oxalic acid in ethanol to precipitate the oxalate salt .
Q. Optimization Strategies :
- Use HPLC to monitor reaction progress and identify intermediates; adjust stoichiometry of 5-bromofuran-2-carbonyl chloride to reduce side products .
- Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .
- Control temperature during oxalate salt formation (0–5°C) to enhance crystallinity .
Q. What analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₂₃H₂₂BrN₃O₃ calculated as 480.08 Da) .
- Infrared Spectroscopy (IR) : Detects C=O stretching (1680–1700 cm⁻¹) and N-H bending (1500–1600 cm⁻¹) .
Advanced Research Questions
Q. How does the bromofuran substituent influence the compound’s pharmacokinetic properties and target binding affinity?
Methodological Answer:
- Electronic Effects : The electron-withdrawing bromine atom increases electrophilicity of the furan ring, enhancing interactions with nucleophilic residues (e.g., cysteine or lysine) in target proteins .
- Lipophilicity : LogP calculations (e.g., using Molinspiration) show the bromofuran group increases hydrophobicity, improving membrane permeability but potentially reducing solubility .
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict stronger binding to enzymes like kinases due to halogen bonding between bromine and backbone carbonyls .
Q. Experimental Validation :
- Compare IC₅₀ values against analogs with non-brominated furan to isolate the bromine effect .
- Measure solubility in PBS (pH 7.4) and octanol-water partition coefficients .
Q. How can contradictory data on the compound’s metabolic stability be resolved?
Methodological Answer: Contradictions may arise from:
- Species-Specific Metabolism : Test stability in human liver microsomes (HLM) vs. rat liver microsomes (RLM). Cytochrome P450 isoforms (e.g., CYP3A4) often exhibit interspecies variability .
- Assay Conditions : Standardize incubation time (e.g., 60 minutes) and NADPH concentration (1 mM) to ensure reproducibility .
- Metabolite Identification : Use LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites. The piperidine ring is prone to N-oxidation, while the bromofuran may resist degradation .
Q. Data Reconciliation :
- Apply Michaelis-Menten kinetics to calculate intrinsic clearance (CLint) and extrapolate to in vivo hepatic clearance .
Q. What strategies can be employed to study structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
- Scaffold Modifications :
- Biological Assays :
- Screen analogs against a panel of cancer cell lines (e.g., MCF-7, A549) to correlate structural changes with antiproliferative activity .
- Test inhibition of specific targets (e.g., PI3K or EGFR kinases) using fluorescence polarization assays .
- Computational Modeling :
- Generate 3D-QSAR models (e.g., CoMFA) to predict activity based on electrostatic and steric fields .
Q. Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., benzimidazole-piperidine hybrids) .
- DEPT-135 Experiments : Differentiate CH₃, CH₂, and CH groups in crowded spectral regions (e.g., δ 2.5–4.0 ppm) .
- X-ray Crystallography : Resolve ambiguous NOESY correlations by determining crystal structure .
Q. Computational and Experimental Integration
Q. What in silico tools are recommended for predicting the compound’s drug-likeness and toxicity?
Methodological Answer:
- Drug-Likeness :
- SwissADME : Predicts Lipinski’s rule compliance (e.g., molecular weight <500 Da, hydrogen bond donors <5) .
- pkCSM : Estimates absorption (Caco-2 permeability) and distribution (volume of distribution) .
- Toxicity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
